molecular formula C11H8ClN3O3 B3032716 5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione CAS No. 392694-09-6

5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

Cat. No.: B3032716
CAS No.: 392694-09-6
M. Wt: 265.65 g/mol
InChI Key: DYXFHDPTYKKJRI-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group and a hydroxyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 6-hydroxy-1H-pyrimidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 5-[(3-Chlorophenyl)iminomethyl]-6-oxo-1H-pyrimidine-2,4-dione.

    Reduction: Formation of 5-[(3-Chlorophenyl)aminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione.

    Substitution: Formation of 5-[(3-Aminophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione.

Scientific Research Applications

5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Bromophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
  • 5-[(3-Methylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
  • 5-[(3-Nitrophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

Uniqueness

5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, and its electron-withdrawing nature can affect the compound’s overall properties.

Properties

IUPAC Name

5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXFHDPTYKKJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420792
Record name ST50953180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392694-09-6
Record name ST50953180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
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5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Reactant of Route 3
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Reactant of Route 4
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Reactant of Route 5
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Reactant of Route 6
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

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